molecular formula C11H12N2 B14339044 5-Norbornene-2,3-diacetonitrile CAS No. 101832-55-7

5-Norbornene-2,3-diacetonitrile

Cat. No.: B14339044
CAS No.: 101832-55-7
M. Wt: 172.23 g/mol
InChI Key: FCVWUISGWGCJNK-UHFFFAOYSA-N
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Description

Norbornene derivatives are widely utilized in polymer chemistry, fluorescent probes, and pharmaceuticals due to their rigid bicyclic framework and tunable reactivity .

Properties

CAS No.

101832-55-7

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

2-[3-(cyanomethyl)-2-bicyclo[2.2.1]hept-5-enyl]acetonitrile

InChI

InChI=1S/C11H12N2/c12-5-3-10-8-1-2-9(7-8)11(10)4-6-13/h1-2,8-11H,3-4,7H2

InChI Key

FCVWUISGWGCJNK-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(C2CC#N)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Norbornene-2,3-diacetonitrile typically involves the reaction of norbornene derivatives with nitrile-containing reagents. One common method is the Diels-Alder reaction, where cyclopentadiene reacts with acrylonitrile to form the norbornene framework, followed by further functionalization to introduce the nitrile groups.

Industrial Production Methods

Industrial production of 5-Norbornene-2,3-diacetonitrile often involves large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Norbornene-2,3-diacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The nitrile groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are commonly employed.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted norbornene derivatives.

Scientific Research Applications

5-Norbornene-2,3-diacetonitrile has several applications in scientific research:

    Polymer Science: Used as a monomer in the synthesis of polymers with unique mechanical and thermal properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Materials Science: Utilized in the development of advanced materials with specific properties such as high strength and thermal stability.

    Medicinal Chemistry: Investigated for potential therapeutic applications due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of 5-Norbornene-2,3-diacetonitrile involves its ability to undergo various chemical transformations due to the presence of reactive nitrile groups and the strained bicyclic structure. These features allow it to interact with different molecular targets and pathways, making it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-norbornene-2,3-diacetonitrile with key analogs based on functional groups, synthesis, and applications:

Compound Functional Groups Physical State Key Properties Applications References
5-Norbornene-2,3-diacetonitrile Two nitriles (-CN) Not specified Hypothesized high polarity, reactivity in cycloadditions Potential monomer for high-performance polymers or bioimaging probes
5-Norbornene-2-carbonitrile Single nitrile (-CN) Liquid (yellow) Boiling point: 66°C; decomposes to CO/CO₂/NOx; sensitive to oxidizers and acids Intermediate in organic synthesis; limited bioapplications due to toxicity
5-Norbornene-2,3-dicarboximide Two carboximide groups Solid Fluorescent (λ~ex~ 488 nm, λ~em~ 520 nm); stereoisomerism (four isomers) Live-cell imaging (e.g., LX2, HeLa cells); probes for cytoskeletal dynamics
5-Norbornene-2,3-dicarboxylic anhydride Anhydride Solid Hydrolyzes to dicarboxylic acid; high thermal stability Precursor for polyimides, epoxy resins, and COC (cyclic olefin copolymers)
N-(2-Ethylhexyl)-5-norbornene-2,3-dicarboximide Alkyl-substituted carboximide Liquid Enhanced solubility in organic solvents; low crystallinity Plasticizers, surfactants, or hydrophobic coatings

Key Findings:

Functional Group Impact: Nitriles (e.g., 5-norbornene-2-carbonitrile) exhibit high reactivity in click chemistry (e.g., azide-alkyne cycloaddition) but pose safety risks due to toxic decomposition products . Carboximides (e.g., 5-norbornene-2,3-dicarboximide) are thermally stable and fluorescent, making them suitable for biological imaging . Anhydrides (e.g., 5-norbornene-2,3-dicarboxylic anhydride) are pivotal in polymer synthesis, enabling high glass transition temperatures (~180°C) in COCs .

Synthetic Routes: Nitrile derivatives are typically synthesized via nucleophilic substitution or cyanation of halogenated norbornene precursors . Dicarboximides are prepared through multi-step reactions involving amine acylation and purification via reverse-phase HPLC (70:30 ammonium formate/acetonitrile) .

Biological vs. Industrial Utility :

  • Fluorescent dicarboximides are used in live-cell imaging due to low cytotoxicity and high photostability .
  • Anhydrides and nitriles are favored in industrial materials but require stringent safety protocols (e.g., closed-system handling for nitriles) .

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